molecular formula C7H14ClF2NO B2710598 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride CAS No. 2229279-24-5

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B2710598
CAS No.: 2229279-24-5
M. Wt: 201.64
InChI Key: FRRHYAHSTTVPHX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C7H13F2NO·HCl. This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxy group and a difluoroethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Addition of the Difluoroethylamine Moiety: The difluoroethylamine group is added through a nucleophilic substitution reaction involving a difluoroethylamine precursor and the cyclobutyl intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Reduced forms of the difluoroethylamine moiety.

    Substitution: Substituted derivatives at the difluoroethylamine moiety.

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride

Comparison

Compared to similar compounds, 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in the pharmaceutical and biochemical fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6_6H11_{11}ClF2_2N
Molecular Weight: 179.61 g/mol
CAS Number: 2229279-24-5

The compound features a difluorinated ethylamine core with a methoxy-substituted cyclobutyl group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit various biological activities through the following mechanisms:

  • Receptor Modulation: Potential interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of specific enzymes, which can impact metabolic pathways.
  • Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Applications

  • Antidepressant Effects:
    • Research has suggested that compounds with similar structures exhibit antidepressant-like effects in animal models by modulating serotonin levels.
    • Case Study: A study on related amines indicated significant reductions in depressive behaviors in rodent models when administered .
  • Neuroprotective Properties:
    • Evidence suggests potential neuroprotective effects, possibly through antioxidant mechanisms or inhibition of neuroinflammatory processes.
    • Research Finding: In vitro studies demonstrated that related compounds reduced oxidative stress markers in neuronal cell lines .
  • Anticancer Activity:
    • Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
    • Case Study: A derivative was tested against various cancer cell lines, showing IC50 values indicating effective growth inhibition .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundPotential antidepressant
Related Amino CompoundsNeuroprotective effects
Cyclobutyl DerivativesAnticancer properties

Recent Studies

  • Study on Antidepressant Effects:
    • A recent study published in a pharmacology journal explored the antidepressant effects of structurally similar compounds. The results indicated significant behavioral improvements in treated rodents compared to controls, suggesting a mechanism involving serotonin receptor modulation .
  • Neuroprotection Research:
    • Another study focused on the neuroprotective effects of cyclobutyl derivatives indicated that these compounds could mitigate neuronal damage induced by oxidative stress, supporting their potential therapeutic use in neurodegenerative diseases .
  • Cancer Cell Line Testing:
    • In vitro tests conducted on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at low concentrations, indicating their potential as anticancer agents .

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-11-6(3-2-4-6)7(8,9)5-10;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHYAHSTTVPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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